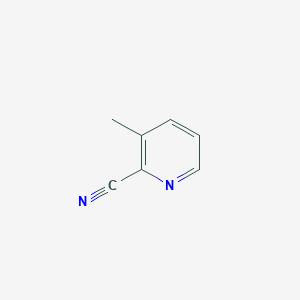

2-Cyano-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZCDIZXWDPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943262 | |

| Record name | 3-Methyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20970-75-6 | |

| Record name | 3-Methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20970-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Cyano-3-methylpyridine from 2,3-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 2-cyano-3-methylpyridine from 2,3-dimethylpyridine, a critical transformation for the production of valuable intermediates in the pharmaceutical and agrochemical industries. The primary focus is on the industrially prevalent method of vapor-phase catalytic ammoxidation.

Core Synthesis Pathway: Vapor-Phase Catalytic Ammoxidation

The conversion of 2,3-dimethylpyridine to this compound is most efficiently achieved through a single-step, continuous-flow process known as ammoxidation. This reaction involves the selective oxidation of a methyl group to a nitrile in the presence of ammonia and oxygen.

Core Reaction:

C₇H₉N (2,3-dimethylpyridine) + NH₃ + 1.5 O₂ → C₇H₆N₂ (this compound) + 3 H₂O

This reaction is highly exothermic, necessitating precise temperature control to ensure catalyst longevity and prevent over-oxidation to byproducts such as carbon monoxide (CO), carbon dioxide (CO₂), and dinitriles. The process is typically conducted at elevated temperatures over a heterogeneous catalyst in a fixed-bed or fluidized-bed reactor.

Catalyst Systems for Ammoxidation

The catalyst is the cornerstone of an effective ammoxidation process, dictating both the conversion of the starting material and the selectivity towards the desired nitrile product. Mixed metal oxides, particularly those containing vanadium, are the most widely employed catalysts.

Fe-Sb-V-Cr Based Oxide Catalysts

A highly effective and frequently cited catalyst system for this specific transformation is a complex metal oxide incorporating iron, antimony, vanadium, and chromium.[1]

-

General Formula: The empirical formula for these catalysts can be represented as Fe₁₀SbₐVₑCrₒXₑYբOₒ, where X and Y are promoter elements.

-

Promoter Elements:

-

X: Alkali or alkaline earth metals (e.g., K, Mg, Ca) can be added to enhance the selectivity and long-term stability of the catalyst.

-

Y: A wide range of other metals (e.g., Ti, Zr, Mo, W, Co, Ni, Sn) can be included to improve the reaction rate and the physical characteristics of the catalyst.[1]

-

-

Catalyst Function: The specific combination of these metal oxides creates active sites that facilitate the multi-step reaction from a methyl group to a nitrile group while minimizing undesirable side reactions.

Vanadium-Titanium Oxide (V₂O₅/TiO₂) Catalysts

Vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂) is a well-established catalyst for the ammoxidation of various methyl-substituted aromatic and heteroaromatic compounds. The catalytic activity is strongly influenced by the dispersion of vanadium oxide on the TiO₂ support. High dispersion, approaching a monolayer, is generally associated with higher activity and selectivity. These catalysts can also be promoted with other metal oxides, such as molybdenum oxide (MoO₃), to further enhance their performance.[2]

Other Promising Catalyst Formulations

-

Vanadium-Chromium (V-Cr) Oxides: Bulk V-Cr mixed oxides have demonstrated high activity and exceptional selectivity (up to 96.1%) for the ammoxidation of picolines to their corresponding cyanopyridines.[3]

-

Chromium-Vanadium-Phosphorus (CrVPO) Oxides: Supported on materials like γ-alumina (γ-Al₂O₃), CrVPO catalysts have shown high conversion and selectivity, particularly in microreactor systems which offer enhanced heat and mass transfer.[4]

Experimental Protocols

The following sections outline generalized experimental procedures for catalyst preparation and the ammoxidation reaction, synthesized from established methodologies for similar processes.

Catalyst Preparation (Illustrative Example: Fe-Sb-V-Cr Oxide)

-

Precursor Slurry Formation: An aqueous slurry is prepared by combining the desired stoichiometric amounts of the metal precursors. These can be in the form of oxides (e.g., Fe₂O₃, Sb₂O₃), salts (e.g., ammonium metavanadate), or other suitable compounds.

-

Homogenization: The mixture is thoroughly stirred to ensure a homogeneous distribution of all components.

-

Drying: The slurry is then dried to remove water. Spray drying is a common industrial method for this step.

-

Calcination: The dried solid is calcined in air at a high temperature, typically ranging from 400°C to 850°C.[1] This thermal treatment is crucial for the formation of the final mixed metal oxide structure with the desired catalytic properties.

-

Shaping: For use in fixed-bed reactors, the calcined catalyst powder is typically formed into pellets, rings, or extrudates. For fluidized-bed applications, the powder is used directly.

Vapor-Phase Ammoxidation Reaction Procedure

-

Reactor Loading: The ammoxidation catalyst is loaded into a continuous flow reactor (either fixed-bed or fluidized-bed).

-

Feed Introduction: A gaseous feed stream is continuously passed through the heated catalyst bed. This feed is prepared by vaporizing 2,3-dimethylpyridine and mixing it with ammonia, air (as the oxygen source), and often steam. The inclusion of steam can help to moderate the reaction temperature and may improve selectivity.[5]

-

Reaction Conditions:

-

Temperature: Typically maintained between 300°C and 500°C.[5]

-

Molar Ratios: The ratios of ammonia and oxygen to the 2,3-dimethylpyridine substrate are critical process parameters.

-

Contact Time: The gas hourly space velocity (GHSV) determines the contact time of the reactants with the catalyst and is optimized to maximize yield.

-

-

Product Recovery: The reactor effluent gas, containing the desired this compound, unreacted starting materials, byproducts, and inert gases, is cooled to condense the liquid products.

-

Purification: The collected liquid mixture is then subjected to purification steps, such as distillation, to isolate the this compound.

-

Analysis: The composition of the product stream is typically analyzed using gas chromatography (GC) to determine the conversion of 2,3-dimethylpyridine and the selectivity to this compound.

Quantitative Data Summary

The following table presents a comparison of performance data for various catalyst systems in the ammoxidation of methyl-substituted pyridines and pyrazines.

| Catalyst System | Substrate | Temperature (°C) | Conversion (%) | Nitrile Selectivity (%) | Nitrile Yield (%) | Reference |

| CrVPO/γ-Al₂O₃ | 2-Methylpyrazine | 480 | 71.5 | 93.7 | ~67.0 | [4] |

| V-Cr Oxide | 3-Picoline | 360 | >90 | 96.1 | 88.2 | [3] |

| V₂O₅-MoO₃/γ-Al₂O₃ | 3-Picoline | 365 | - | - | 76.0 | [2] |

| Fe-Sb-V-Cr Oxide | 2,3-Dimethylpyridine | - | High | High | High | [1] |

| Al₂O₃ | 2,3-Dimethylpyridine | - | - | - | 35.0 | [1] |

| CrO₃/Al₂O₃ | 2,3-Dimethylpyridine | - | - | - | 18.0 | [1] |

Process Visualizations

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Signaling Pathway of Key Process Variables

Caption: Influence of process parameters on reaction outcomes.

References

- 1. JPH0971567A - Method for producing this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3959297A - Process for the preparation of 3-cyanopyridine - Google Patents [patents.google.com]

The Formation of 2-Cyano-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-3-methylpyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its strategic importance necessitates a thorough understanding of its formation mechanisms. This technical guide provides an in-depth exploration of the primary industrial synthesis route—vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine—and delves into alternative laboratory-scale synthetic methodologies. A detailed examination of the reaction mechanisms, experimental protocols, and quantitative data is presented to offer a comprehensive resource for professionals in chemical research and drug development.

Core Industrial Synthesis: Vapor-Phase Catalytic Ammoxidation

The principal industrial method for the production of this compound is the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine. This process involves the reaction of 2,3-dimethylpyridine with ammonia and an oxygen-containing gas (typically air) at elevated temperatures over a solid-state catalyst.

Proposed Mechanism: The Mars-van Krevelen Pathway

The ammoxidation of alkylpyridines over metal oxide catalysts is widely understood to proceed via the Mars-van Krevelen mechanism.[1] This mechanism involves a redox cycle where the catalyst's lattice oxygen is the primary oxidizing agent, which is subsequently replenished by gas-phase oxygen.

The reaction sequence can be summarized as follows:

-

Adsorption and Activation: 2,3-dimethylpyridine adsorbs onto the surface of the metal oxide catalyst. The activation of a C-H bond in the 2-methyl group is the initial and rate-determining step. Vanadium oxide catalysts are particularly effective due to the presence of V=O surface species that facilitate this activation.[2]

-

Oxidative Dehydrogenation: The activated methyl group undergoes oxidative dehydrogenation, mediated by the lattice oxygen of the catalyst, to form a surface-bound aldehyde-like intermediate.

-

Ammonia Adsorption and Reaction: Ammonia adsorbs onto an adjacent acid site on the catalyst surface. The adsorbed ammonia then reacts with the surface-bound aldehyde intermediate to form an imine.

-

Further Dehydrogenation to Nitrile: The imine intermediate undergoes further oxidative dehydrogenation, again involving the catalyst's lattice oxygen, to yield the final product, this compound.

-

Product Desorption: The this compound desorbs from the catalyst surface.

-

Catalyst Reoxidation: The reduced catalyst (with oxygen vacancies) is reoxidized by gas-phase oxygen, completing the catalytic cycle. The replenishment of this lattice oxygen is crucial for sustained catalytic activity.[3][4][5]

Catalysts

A variety of metal oxide catalysts have been developed for the ammoxidation of alkylpyridines. Vanadium-based catalysts are the most common, often in combination with other metal oxides that act as promoters to enhance activity, selectivity, and stability.

| Catalyst Composition | Key Features | Reference |

| Fe-Sb-V-Cr Oxide Compositions | Exhibits excellent catalytic action for producing this compound from 2,3-dimethylpyridine. The composition can be varied to optimize yield and stability. | [6] |

| Vanadium-Chromium Oxide (VCrO) | Bulk VCrO catalysts have been shown to be effective for the ammoxidation of 3-picoline. | |

| Vanadium Oxide on Supports (e.g., Al₂O₃, TiO₂, ZrO₂) | Supported vanadium oxide catalysts offer high dispersion of the active phase, which can lead to improved activity and selectivity. The nature of the support influences the catalytic properties. |

Experimental Protocols

The vapor-phase ammoxidation of 2,3-dimethylpyridine is typically carried out in a fixed-bed or fluidized-bed reactor.[7][8][9]

1.3.1. Fixed-Bed Reactor Setup

A typical laboratory-scale fixed-bed reactor setup for vapor-phase catalytic ammoxidation consists of the following components:

-

Feed System: Separate feed lines for the organic reactant (2,3-dimethylpyridine), ammonia, and an oxygen-containing gas (e.g., air). The organic reactant is typically vaporized before being mixed with the other gases.

-

Preheater: A heated zone to bring the gaseous reactant mixture to the desired reaction temperature before it enters the reactor.

-

Reactor: A tube (often stainless steel or quartz) containing the catalyst bed. The reactor is placed in a furnace to maintain the reaction temperature.

-

Condenser and Collection System: A series of condensers and traps to cool the reactor effluent and collect the liquid products and unreacted starting materials.

-

Gas Analysis System: An online gas chromatograph or other analytical instrument to analyze the composition of the gaseous effluent.

1.3.2. General Experimental Procedure

-

The catalyst is loaded into the reactor.

-

The system is purged with an inert gas (e.g., nitrogen).

-

The reactor is heated to the desired reaction temperature.

-

A continuous flow of the gaseous reactant mixture (2,3-dimethylpyridine, ammonia, and air) is introduced into the reactor at a specific space velocity.

-

The reaction is allowed to proceed for a set period.

-

The products are collected in the condensation system and analyzed by techniques such as gas chromatography (GC) and mass spectrometry (MS).

-

The gaseous effluent is analyzed to determine the conversion of reactants and the selectivity to products.

Quantitative Data

The yield and selectivity of this compound are highly dependent on the catalyst composition, reaction temperature, and the molar ratios of the reactants.

| Catalyst | Reactant Molar Ratio (2,3-DMP:NH₃:O₂) | Temperature (°C) | Conversion of 2,3-DMP (%) | Yield of this compound (%) | Reference |

| Fe₁₀Sb₂₀V₄Cr₂Oₓ on SiO₂ | 1 : 4.5 : 12.8 | 400 | 99.1 | 85.3 | [6] |

| Fe₁₀Sb₂₀V₄Cr₂Mg₂Oₓ on SiO₂ | 1 : 4.5 : 12.8 | 400 | 98.5 | 86.2 | [6] |

| Fe₁₀Sb₂₀V₄Cr₂K₀.₁Oₓ on SiO₂ | 1 : 4.5 : 12.8 | 400 | 99.5 | 87.1 | [6] |

Other Synthetic Routes

While vapor-phase ammoxidation is the dominant industrial method, other synthetic routes for cyanopyridines, particularly 2-amino-3-cyanopyridine derivatives, have been developed for laboratory-scale synthesis.

One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common laboratory method for the synthesis of 2-amino-3-cyanopyridine derivatives is a one-pot multicomponent reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate.[10][11][12][13]

2.1.1. Proposed Mechanism

The reaction is believed to proceed through the following steps:

-

Knoevenagel Condensation: The aldehyde reacts with malononitrile in the presence of a base (derived from ammonium acetate) to form an α,β-unsaturated dinitrile intermediate.

-

Michael Addition: The enolate of the ketone undergoes a Michael addition to the α,β-unsaturated dinitrile.

-

Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, followed by tautomerization.

-

Aromatization: The cyclic intermediate eliminates a molecule of water to form the stable aromatic 2-amino-3-cyanopyridine derivative.

2.1.2. Experimental Protocol

A general procedure for this one-pot synthesis is as follows:

-

A mixture of the aldehyde, ketone, malononitrile, and ammonium acetate is prepared in a suitable solvent (e.g., ethanol, or under solvent-free conditions).

-

A catalyst, if required, is added to the mixture.

-

The reaction mixture is heated, often under reflux or using microwave irradiation, for a specified period.[13]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration.

-

The crude product is then purified by recrystallization.

2.1.3. Quantitative Data for 2-Amino-3-cyanopyridine Synthesis

| Aldehyde | Ketone | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | None | Microwave, 8 min | 85 | [13] |

| 4-Chlorobenzaldehyde | Acetophenone | None | Microwave, 7 min | 83 | [13] |

| Benzaldehyde | Cyclohexanone | None | Microwave, 9 min | 79 | [13] |

Conclusion

The industrial formation of this compound is predominantly achieved through the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine, a process governed by the Mars-van Krevelen mechanism over vanadium-based catalysts. This method offers high efficiency and continuous production capabilities. For laboratory-scale synthesis of related cyanopyridine structures, one-pot multicomponent reactions provide a versatile and efficient alternative. A thorough understanding of these synthetic pathways, including their mechanisms, catalysts, and reaction conditions, is crucial for the optimization of existing processes and the development of novel synthetic strategies for this important class of chemical intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Activating lattice oxygen of single-layer ZnO for the catalytic oxidation reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Role of lattice oxygen and oxygen vacancy sites in platinum group metal catalysts supported on Sr3Fe2O7−δ for NO-selective reduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. JPH0971567A - Method for producing this compound - Google Patents [patents.google.com]

- 7. cdn.intratec.us [cdn.intratec.us]

- 8. EP0832877A2 - Ammoxidation method in fluidized-bed reactor - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. scielo.br [scielo.br]

- 12. [PDF] A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal | Semantic Scholar [semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Analysis of 2-Cyano-3-methylpyridine: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Cyano-3-methylpyridine (also known as 3-methylpyridine-2-carbonitrile). Intended for researchers, scientists, and professionals in drug development, this document details experimental protocols and presents a summary of expected spectroscopic data to aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. While full spectral datasets are available in specialized databases, this guide provides a summary of the expected chemical shifts and coupling constants based on the analysis of related pyridine derivatives and publicly available information. The definitive spectral data for this compound can be accessed through SpectraBase® and is cataloged under the PubChem Compound ID (CID) 819928.[1] The ¹H NMR spectrum is provided by Sigma-Aldrich Co. LLC, and the ¹³C NMR spectrum is available from the University of Vienna.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.70 - 7.80 | dd | J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2 |

| H-5 | 7.40 - 7.50 | t | J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 7-8 |

| H-6 | 8.50 - 8.60 | dd | J(H6,H5) ≈ 7-8, J(H6,H4) ≈ 1-2 |

| CH₃ | 2.50 - 2.60 | s | - |

Note: Predicted values are based on the analysis of similar pyridine structures. Actual values should be confirmed by consulting the referenced spectral databases.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 130 - 135 |

| C-3 | 138 - 142 |

| C-4 | 135 - 140 |

| C-5 | 123 - 128 |

| C-6 | 150 - 155 |

| CN | 115 - 120 |

| CH₃ | 18 - 22 |

Note: Predicted values are based on the analysis of similar pyridine structures. Actual values should be confirmed by consulting the referenced spectral databases.

Experimental Protocols for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality NMR spectra of this compound, suitable for structural confirmation and purity assessment.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyridine derivatives. The solvent should be free of residual water and other protonated impurities.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 10-12 ppm.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-250 ppm.

-

Temperature: 298 K (25 °C).

Workflow and Pathway Visualizations

General Synthesis Workflow

A common synthetic route to this compound involves the ammoxidation of 2,3-dimethylpyridine. The following diagram illustrates the logical flow of this process.

Caption: A flowchart illustrating the general synthetic pathway for this compound.

NMR Data Analysis Workflow

The process of analyzing the acquired NMR data to confirm the structure of this compound follows a logical sequence.

Caption: A flowchart outlining the steps for analyzing NMR data of this compound.

References

A Technical Guide to the Infrared and Mass Spectrometric Analysis of 2-Cyano-3-methylpyridine

Introduction

2-Cyano-3-methylpyridine, also known as 3-Methylpyridine-2-carbonitrile or 2-Cyano-3-picoline, is a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its pyridine ring and reactive cyano group make it a valuable intermediate for synthesizing a range of biologically active molecules, including anti-inflammatory agents, antimicrobial compounds, herbicides, and pesticides.[1] For researchers, scientists, and drug development professionals, the unambiguous identification and structural confirmation of this intermediate are critical for quality control and synthesis validation.

This technical guide provides an in-depth analysis of this compound using two primary analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It offers detailed experimental protocols, data interpretation, and a summary of the key spectroscopic features to facilitate its characterization.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule.[3][4] It measures the absorption of infrared radiation by a sample at different frequencies, which corresponds to the vibrational frequencies of specific chemical bonds.[5]

Experimental Protocol: KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for analyzing a solid sample like this compound. This method is widely used and results in a spectrum free of solvent peaks.[4]

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Grinding: Add both the sample and KBr to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

-

Pellet Formation: Transfer a portion of the powdered mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent KBr disk.

-

Analysis: Carefully remove the KBr disk from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder beforehand to subtract atmospheric and instrumental interferences.

Alternative Methods:

-

Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly on the ATR crystal, offering a rapid and simple alternative with minimal sample preparation.[3]

-

Thin Solid Film: The compound can be dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film for analysis.[6]

Data Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its distinct functional groups. The most prominent features include the sharp nitrile stretch, aromatic C-H stretches, and vibrations associated with the substituted pyridine ring.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H Stretching (pyridine ring) |

| 2980 - 2850 | Medium | Aliphatic C-H Stretching (methyl group) |

| ~2225 | Strong, Sharp | Nitrile (C≡N) Stretching |

| 1600 - 1550 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| 1475 - 1420 | Medium | Aromatic C=C and C=N Ring Stretching |

| 1465 - 1440 | Medium | Asymmetric C-H Bending (methyl group) |

| < 900 | Strong | C-H Out-of-Plane Bending (Aromatic) |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method and instrument.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] It provides the exact molecular weight of a compound and crucial structural information based on its fragmentation patterns.[9] For this compound (Molecular Formula: C₇H₆N₂, Molecular Weight: 118.14 g/mol ), Electron Impact (EI) ionization is a suitable method that generates a molecular ion and a series of characteristic fragment ions.[10][11]

Experimental Protocol: Electron Impact (EI) GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample. The GC column separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule to form a positively charged radical ion, known as the molecular ion (M⁺•).[10]

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading it to break apart into smaller, charged fragments and neutral radicals.[9]

-

Mass Analysis and Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. A detector then records the abundance of each ion.

Data Interpretation and Fragmentation Pathway

The mass spectrum provides a plot of ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺•), confirming the molecular weight of the compound.[13] The fragmentation pattern acts as a molecular fingerprint.

Predicted Fragmentation for this compound:

-

Molecular Ion (M⁺•): The intact radical cation is expected at m/z = 118 .[13]

-

Loss of a Hydrogen Radical (•H): Cleavage of a C-H bond, likely from the methyl group, results in a stable pyridinium-like cation at m/z = 117 .

-

Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the ring and the methyl group yields the 2-cyanopyridine cation at m/z = 103 .

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of a stable neutral molecule like HCN, leading to a fragment at m/z = 91 .

-

Loss of a Cyano Radical (•CN): Cleavage of the C-C bond between the ring and the cyano group produces the 3-methylpyridine cation at m/z = 92 .

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Table 2: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Formula | Identity | Proposed Loss from Molecular Ion |

| 118 | [C₇H₆N₂]⁺• | Molecular Ion (M⁺•) | - |

| 117 | [C₇H₅N₂]⁺ | [M - H]⁺ | •H |

| 103 | [C₆H₄N₂]⁺ | [M - CH₃]⁺ | •CH₃ |

| 92 | [C₆H₆N]⁺ | [M - CN]⁺ | •CN |

| 91 | [C₆H₅N]⁺• | [M - HCN]⁺• | HCN |

Integrated Analytical Workflow

The complementary nature of IR and MS provides a high degree of confidence in structural elucidation. IR spectroscopy identifies the functional groups present, while mass spectrometry confirms the molecular weight and reveals the molecular skeleton through fragmentation analysis. The logical flow of a comprehensive analysis is outlined below.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of IR spectroscopy and mass spectrometry provides a definitive analytical characterization of this compound. The IR spectrum confirms the presence of the key nitrile, methyl, and substituted pyridine functional groups, with a particularly strong and sharp C≡N stretching vibration around 2225 cm⁻¹. Mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 118 and reveals a predictable fragmentation pattern, including the loss of hydrogen, methyl, and cyano radicals. This comprehensive spectroscopic data serves as a reliable fingerprint for the identification and quality assessment of this important chemical intermediate in research and development settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. amherst.edu [amherst.edu]

- 4. webassign.net [webassign.net]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. fiveable.me [fiveable.me]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. benchchem.com [benchchem.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Methylpyridine-2-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methylpyridine-2-carbonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed qualitative analysis of its expected solubility based on its chemical structure, alongside a thorough experimental protocol for determining its solubility in various organic solvents.

Introduction to 3-Methylpyridine-2-carbonitrile

3-Methylpyridine-2-carbonitrile, with the CAS number 20970-75-6, is an organic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a nitrile group at the 2-position.[1] Its chemical structure, possessing both a polar nitrile group and a somewhat less polar methyl-substituted pyridine ring, suggests a versatile solubility profile in organic solvents. The presence of the cyano group imparts significant polarity to the molecule.[1] This compound is typically a colorless to pale yellow liquid or solid, depending on the ambient temperature.[1]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," it is anticipated that 3-Methylpyridine-2-carbonitrile will exhibit good solubility in polar aprotic solvents such as:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

Acetonitrile

It is also expected to be soluble in moderately polar solvents like:

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Alcohols (e.g., methanol, ethanol)

Its solubility in nonpolar solvents such as hexane and toluene is expected to be lower, although the presence of the methyl group and the aromatic pyridine ring may contribute to some degree of solubility. For a related compound, 6-Methylpyridine-2-carbonitrile, solubility has been noted in dichloromethane and hexane.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 3-Methylpyridine-2-carbonitrile in a range of organic solvents at various temperatures is not available in published scientific journals or chemical databases. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table is provided as a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane | ||||

| Dimethylformamide | ||||

| Dimethyl Sulfoxide |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 3-Methylpyridine-2-carbonitrile in organic solvents. This protocol is based on the widely used shake-flask method, which is considered the gold standard for solubility measurements.

4.1. Materials and Equipment

-

3-Methylpyridine-2-carbonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

4.2. Procedure

4.2.1. Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a precise amount of 3-Methylpyridine-2-carbonitrile and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Analyze each standard solution using a suitable analytical method (e.g., HPLC-UV or GC-FID) to generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration.

4.2.2. Equilibration

-

Add an excess amount of solid 3-Methylpyridine-2-carbonitrile to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

4.2.3. Sample Preparation and Analysis

-

After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standard solutions.

4.2.4. Calculation of Solubility

-

Using the calibration curve, determine the concentration of 3-Methylpyridine-2-carbonitrile in the diluted sample.

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-3-methylpyridine (CAS 20970-75-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3-methylpyridine, identified by the CAS number 20970-75-6, is a heterocyclic aromatic compound that serves as a versatile intermediate in organic synthesis. Its pyridine ring, substituted with both a cyano and a methyl group, imparts a unique reactivity that is leveraged in the development of a variety of molecules, particularly in the pharmaceutical and agrochemical sectors. This technical guide provides a summary of the available physicochemical data for this compound, outlines standard experimental protocols for the determination of thermochemical properties, and presents visualizations of its utility in synthetic chemistry.

Data Presentation: Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 20970-75-6 | [1][2] |

| Molecular Formula | C₇H₆N₂ | [1][2] |

| Molecular Weight | 118.14 g/mol | [1][2] |

| Synonyms | 2-Cyano-3-picoline, 3-Methylpicolinonitrile, 3-Methyl-2-pyridinecarbonitrile | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 83-87 °C | [4] |

| Boiling Point | 141 °C at 38 mmHg | [4] |

| Purity | ≥ 98% (GC) | |

| Storage | Room temperature, under inert atmosphere | [5] |

Experimental Protocols for Thermochemical Data Determination

The determination of key thermochemical data such as enthalpy of formation, standard molar entropy, and heat capacity is crucial for understanding the energetic properties of a compound. For a solid organic compound like this compound, the following experimental methodologies are standard.

Determination of the Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique used for this measurement.[6][7]

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet of this compound (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat released during combustion (q_comb) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).

-

q_comb = C_cal * ΔT

-

-

Enthalpy of Combustion: The standard molar enthalpy of combustion is then calculated from the heat of combustion and the molar mass of the compound.

-

Enthalpy of Formation: The standard enthalpy of formation is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity and Standard Molar Entropy

Adiabatic calorimetry is the standard method for measuring the heat capacity of a solid as a function of temperature. This data can then be used to calculate the standard molar entropy.

Methodology: Adiabatic Calorimetry

-

Sample Preparation: A known mass of crystalline this compound is sealed in a sample container within the calorimeter.

-

Calorimeter Setup: The calorimeter is designed to be a highly isolated system, often involving multiple vacuum jackets and radiation shields, to prevent heat exchange with the surroundings (adiabatic conditions).

-

Measurement Principle: A precisely measured amount of electrical energy (q) is supplied to the sample, causing a small increase in its temperature (ΔT). The heat capacity (Cp) at that temperature is calculated as:

-

Cp = q / ΔT

-

-

Data Collection: This process is repeated in small temperature increments over a wide range, typically from near absolute zero (using cryogens like liquid helium) up to the compound's melting point or decomposition temperature.

-

Entropy Calculation: The standard molar entropy (S°) at a given temperature (T) is determined by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions:

-

S°(T) = ∫(Cp/T) dT from 0 to T

-

Mandatory Visualization

The following diagrams illustrate the role of this compound as a key intermediate in the synthesis of important heterocyclic scaffolds.

Caption: Synthesis of[1][2][6]Triazolo[1,5-c]pyrimidine derivatives.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 20970-75-6 [smolecule.com]

- 3. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. 20970-75-6|this compound|BLD Pharm [bldpharm.com]

- 6. monash.edu [monash.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

Quantum Chemical Calculations for 2-Cyano-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2-Cyano-3-methylpyridine. This compound, a substituted pyridine, is of significant interest in medicinal chemistry and materials science due to the versatile reactivity endowed by its cyano and methyl functional groups. Understanding its fundamental molecular properties through computational methods is crucial for predicting its behavior, designing novel derivatives with enhanced activities, and accelerating the drug development process.

While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, this guide outlines the established theoretical methodologies and presents illustrative data based on calculations performed on structurally related pyridine derivatives. The workflows, protocols, and data presented herein serve as a robust framework for researchers initiating computational investigations on this molecule.

Core Computational Protocols

The foundation of modern quantum chemical analysis lies in Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy. The following protocols are standard for investigating molecules like this compound.

Molecular Geometry Optimization

The initial and most critical step is the optimization of the molecule's three-dimensional structure. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable state. A widely used and reliable method for this is the B3LYP functional combined with a 6-311++G(d,p) basis set. This level of theory has been shown to provide excellent geometric parameters for a wide range of organic molecules. The optimization process is typically performed in the gas phase to represent an isolated molecule, and frequency calculations are subsequently carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation not only confirms the stability of the optimized structure but also provides the theoretical infrared (IR) and Raman spectra. These calculated spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the corresponding functional groups within the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental values, accounting for anharmonicity and the approximate nature of the theoretical method.

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of a molecule are key to understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies a more reactive species. These orbital energies are obtained from the output of the DFT calculation. Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactive nature.

Quantitative Data Summary

The following tables present illustrative quantitative data for this compound, derived from the methodologies described above. These values are representative of what would be expected from such calculations and are based on trends observed in similar pyridine derivatives.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C(CN) | 1.44 Å |

| C(CN)-N | 1.16 Å | |

| C3-C(CH3) | 1.51 Å | |

| N1-C2 | 1.34 Å | |

| C2-C3 | 1.40 Å | |

| C3-C4 | 1.39 Å | |

| C4-C5 | 1.39 Å | |

| C5-C6 | 1.39 Å | |

| C6-N1 | 1.34 Å | |

| Bond Angle | N1-C2-C3 | 122.5° |

| C2-C3-C4 | 118.0° | |

| C3-C4-C5 | 119.5° | |

| C4-C5-C6 | 119.5° | |

| C5-C6-N1 | 122.5° | |

| C6-N1-C2 | 118.0° | |

| N1-C2-C(CN) | 116.0° | |

| C3-C2-C(CN) | 121.5° | |

| C2-C3-C(CH3) | 121.0° | |

| C4-C3-C(CH3) | 121.0° |

Table 2: Selected Vibrational Frequencies (Illustrative)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~2230 | C≡N stretch | Cyano group |

| ~3050-3100 | C-H stretch | Aromatic ring |

| ~2950-2980 | C-H stretch | Methyl group |

| ~1580-1610 | C=C/C=N stretch | Pyridine ring |

| ~1450-1480 | C-H bend | Methyl group |

| ~1000-1200 | Ring breathing modes | Pyridine ring |

Table 3: Electronic Properties (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.60 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.80 |

| Electrophilicity Index (ω) | 2.93 |

Visualizing the Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculations described in this guide.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Derivation of Reactivity Descriptors.

The Advent of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 2-Cyano-3-methylpyridine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-3-methylpyridine, also known as 3-methyl-2-pyridinecarbonitrile or 2-cyano-3-picoline, is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its strategic placement of a cyano and a methyl group on the pyridine ring allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound. It details the core synthetic methodologies, complete with experimental protocols and comparative quantitative data, and illustrates the key reaction pathways through logical diagrams.

Introduction: The Significance of this compound

This compound serves as a crucial starting material for the synthesis of various commercial products. In the pharmaceutical industry, it is a key precursor for antihistamines like loratadine and rupatadine, as well as for proton pump inhibitors such as omeprazole.[1] Its utility also extends to the agrochemical sector, where it is employed in the development of pesticides and herbicides. The reactivity of the cyano group and the methyl group, coupled with the inherent properties of the pyridine scaffold, provides a versatile platform for the construction of complex molecular architectures.

Historical Perspective and Discovery

The precise first synthesis of this compound is not definitively documented in readily available literature. However, early investigations into the synthesis of cyanopyridines date back to the mid-20th century. A significant early report on a related synthesis, the ammoxidation of alkylpyridines using a vanadium pentoxide catalyst, appeared in the Collection of Czechoslovak Chemical Communications in 1963.[2] This publication is cited in later patents as a foundational method, suggesting its importance in the historical development of cyanopyridine synthesis. Over the decades, synthetic strategies have evolved from classical methods to more efficient and industrially scalable processes, driven by the increasing demand for pharmaceuticals derived from this intermediate.

Core Synthetic Methodologies

The synthesis of this compound is primarily achieved through two major strategic approaches: the functionalization of 2,3-dimethylpyridine (2,3-lutidine) and the direct or indirect cyanation of 3-methylpyridine (3-picoline).

Ammoxidation of 2,3-Dimethylpyridine

Vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine is a prominent industrial method for producing this compound. This process involves the reaction of 2,3-dimethylpyridine with ammonia and oxygen (typically from the air) at elevated temperatures over a heterogeneous catalyst.

-

Catalyst Preparation: A typical catalyst consists of a mixture of metal oxides, such as an iron-antimony-vanadium-chromium oxide composition supported on silica. For example, a catalyst with the empirical formula Fe₁₀SbₐVbCrcXdYeOf (where X and Y are other metallic elements) is prepared by spray-drying a slurry of the metal salts and calcining at high temperatures (e.g., 400-850°C).[2]

-

Reaction Conditions: The ammoxidation is carried out in a gas-phase reactor, which can be a fixed-bed or a fluidized-bed system. 2,3-dimethylpyridine, ammonia, and air are fed into the reactor containing the catalyst. The reaction temperature is typically maintained between 350°C and 450°C. The molar ratio of ammonia to 2,3-dimethylpyridine is generally in the range of 3-10, and the molar ratio of oxygen to 2,3-dimethylpyridine is in the range of 1.5-5.[2]

-

Product Isolation and Purification: The gaseous effluent from the reactor, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the organic components. The product is then separated and purified by techniques such as distillation or crystallization.

Synthesis from 3-Methylpyridine

Several synthetic routes commence with the more readily available 3-methylpyridine. These methods involve the introduction of a cyano group at the 2-position of the pyridine ring.

A modern and efficient one-pot method involves the direct activation of the pyridine ring of 3-methylpyridine followed by cyanation.

-

Step 1: Activation of 3-Methylpyridine:

-

In a reactor, add 3-picoline (e.g., 85 kg).

-

Slowly add Vanadium Pentoxide (V₂O₅) flakes (e.g., 10 kg) under agitation and stir for 30 minutes.

-

Cool the mixture to 5-10°C.

-

Slowly add concentrated nitric acid (60-68%) while maintaining the temperature at 5-10°C. The reaction is typically carried out for 2-4 hours after the addition is complete.

-

Neutralize the reaction mixture to a pH of approximately 7.5 with a 30% sodium hydroxide solution.

-

-

Step 2: Cyanation:

-

In a separate reactor, prepare a solution of sodium cyanide in aqueous sodium hydroxide.

-

Slowly add the activated pyridine solution from Step 1 to the cyanide solution. The reaction is typically run for about 8 hours.

-

Extract the product with an organic solvent such as dichloromethane.

-

Evaporate the solvent to obtain crystalline this compound.

-

An alternative and historically significant route involves the initial oxidation of 3-methylpyridine to its N-oxide, followed by cyanation. This approach is a variation of the Reissert-Kaufmann reaction.

-

Step 1: Synthesis of 3-Methylpyridine N-oxide:

-

Dissolve 3-methylpyridine in a suitable solvent like acetic acid.

-

Add hydrogen peroxide (30-35%) dropwise while maintaining the temperature between 70-80°C.

-

After the reaction is complete, neutralize the mixture and extract the N-oxide.

-

-

Step 2: Cyanation of 3-Methylpyridine N-oxide:

-

Dissolve the 3-methylpyridine N-oxide in a solvent such as dichloromethane or chloroform.

-

Add a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to activate the N-oxide.

-

Add a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

After the reaction is complete, the mixture is worked up by washing with water and/or a basic solution, followed by extraction and purification of the product.

-

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound often depends on factors such as the desired scale of production, cost of starting materials, and environmental considerations. The following tables summarize the key quantitative data for the primary synthetic methods.

Table 1: Comparison of Starting Materials and Reagents

| Synthesis Method | Starting Material | Key Reagents |

| Ammoxidation | 2,3-Dimethylpyridine | Ammonia, Oxygen (Air), Metal Oxide Catalyst (e.g., Fe-Sb-V-Cr) |

| Direct Cyanation | 3-Methylpyridine | Vanadium Pentoxide, Nitric Acid, Sodium Cyanide, Sodium Hydroxide |

| Cyanation via N-oxide | 3-Methylpyridine | Hydrogen Peroxide, Acetic Acid, POCl₃ (or similar), KCN (or similar) |

Table 2: Comparison of Reaction Conditions and Yields

| Synthesis Method | Temperature (°C) | Pressure | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Ammoxidation | 350 - 450 | Atmospheric | 70 - 90[2] | High yield, continuous process, suitable for large scale | High energy consumption, requires specialized equipment |

| Direct Cyanation | 5 - 10 (activation), RT (cyanation) | Atmospheric | ~85[1] | High yield, one-pot procedure | Use of toxic cyanide and strong acids |

| Cyanation via N-oxide | 70 - 80 (oxidation), RT - heat (cyanation) | Atmospheric | 50 - 70 | Milder conditions for cyanation step | Multi-step process, lower overall yield |

Conclusion

The synthesis of this compound has evolved significantly from early exploratory methods to highly optimized industrial processes. The ammoxidation of 2,3-dimethylpyridine and the direct cyanation of 3-methylpyridine represent the most efficient and high-yielding routes for large-scale production. While the ammoxidation route offers a continuous process with high throughput, the direct cyanation from 3-picoline provides a high-yielding one-pot alternative. The choice of a particular synthetic strategy will continue to be influenced by economic, environmental, and technological factors. As a critical intermediate for numerous blockbuster drugs and essential agrochemicals, the ongoing development of more sustainable and efficient synthetic methodologies for this compound remains an area of active interest for the chemical and pharmaceutical industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Loratadine from 2-Cyano-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Loratadine, a widely used second-generation antihistamine, utilizing 2-cyano-3-methylpyridine as a key starting material. This synthetic route, while multi-stepped, offers the advantage of relatively mild reaction conditions and good control over byproduct formation, making it a viable option for both laboratory-scale synthesis and industrial production.[1]

Overview of the Synthetic Pathway

The synthesis of Loratadine from this compound proceeds through a classical multi-step route. The key transformations involve the initial formation of a picolinamide derivative via a Ritter reaction, followed by alkylation with a substituted benzyl chloride. Subsequent steps include deprotection, reaction with a Grignard reagent, cyclization to form the characteristic tricyclic core of Loratadine, and finally, the introduction of the ethyl carbamate moiety.[2][3]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Loratadine from this compound. Please note that yields can vary based on specific reaction conditions and scale.

| Step No. | Reaction | Intermediate/Product | Reported Yield (%) | Reference |

| 1 | Ritter Reaction | N-(tert-butyl)-3-methylpicolinamide (Compound II) | Not specified | [3] |

| 2 | Condensation/Alkylation | N-(tert-butyl)-3-(3-chlorophenethyl)picolinamide (Compound III) | 86.5 | [2] |

| 3 | Deprotection/Dehydration | 3-(3-chlorophenethyl)picolinonitrile (Compound IV) | Not specified | [3][4] |

| 4 | Grignard Reaction | (3-(3-chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone (Compound V) | Not specified | [4] |

| 5 | Cyclization | 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine | Not specified | [4] |

| 6 | N-Carbethoxylation | Loratadine | Not specified | [3] |

Experimental Protocols

The following protocols are compiled from various sources and represent a general methodology for the synthesis of Loratadine starting from this compound.

Step 1: Synthesis of N-(tert-butyl)-3-methylpicolinamide (Ritter Reaction)

This step involves the reaction of this compound with tert-butanol in the presence of a strong acid catalyst to form the corresponding N-tert-butyl amide.[1][5][6]

Materials:

-

This compound

-

tert-butanol

-

Concentrated sulfuric acid

-

Aqueous ammonia or other suitable base

-

Organic solvent (e.g., ethyl acetate)

-

Petroleum ether

Procedure:

-

In a reaction flask, dissolve this compound (e.g., 50.0 g, 423.2 mmol) in tert-butanol (e.g., 100 ml).

-

Heat the mixture to 70°C until the starting material is completely dissolved.

-

Slowly add concentrated sulfuric acid (e.g., 50 ml) to the reaction mixture.

-

Increase the temperature to 75°C and stir for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the mobile phase.

-

Once the reaction is complete, cool the mixture to 50-55°C.

-

Carefully add water (e.g., 50 ml) and then adjust the pH to 9-10 with concentrated aqueous ammonia to precipitate the product.

-

Cool the mixture to room temperature and collect the white solid by suction filtration.

-

Dry the solid to obtain N-(tert-butyl)-3-methylpicolinamide.

Step 2: Synthesis of N-(tert-butyl)-3-(3-chlorophenethyl)picolinamide (Condensation)

This step involves the alkylation of the methyl group of the picolinamide intermediate with m-chlorobenzyl chloride.

Materials:

-

N-(tert-butyl)-3-methylpicolinamide (from Step 1)

-

m-chlorobenzyl chloride

-

n-butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Water

Procedure:

-

In a dry three-neck flask under a nitrogen atmosphere, dissolve N-(tert-butyl)-3-methylpicolinamide (e.g., 30.0 g, 156 mmol) in anhydrous THF (e.g., 450 ml).

-

Cool the solution to -30°C.

-

Slowly add a solution of n-butyllithium (e.g., 2.5 M in hexanes, 131 ml, 327 mmol) while maintaining the low temperature.

-

After the addition is complete, continue stirring for 10 minutes.

-

Slowly add m-chlorobenzyl chloride.

-

Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by the careful addition of water.

-

Extract the product with an organic solvent, and concentrate the organic phase to obtain the crude product. The product can be purified by crystallization. A reported yield for this step is 86.5%.[2]

Step 3: Synthesis of 3-(3-chlorophenethyl)picolinonitrile (Deprotection)

This step involves the removal of the N-tert-butyl protecting group and dehydration to regenerate the nitrile functionality.

Materials:

-

N-(tert-butyl)-3-(3-chlorophenethyl)picolinamide (from Step 2)

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

In a reaction flask, mix N-(tert-butyl)-3-(3-chlorophenethyl)picolinamide with phosphorus oxychloride (a molar ratio of 1:90-100 is suggested in one patent).[3]

-

Heat the mixture to reflux (approximately 110°C).

-

After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.

-

Adjust the pH of the residue to 9-10 with a suitable base.

-

Collect the solid product by suction filtration and recrystallize to obtain 3-(3-chlorophenethyl)picolinonitrile.

Step 4: Synthesis of (3-(3-chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone (Grignard Reaction)

This step involves the reaction of the nitrile intermediate with a Grignard reagent derived from 4-chloro-N-methylpiperidine.

Materials:

-

3-(3-chlorophenethyl)picolinonitrile (from Step 3)

-

Magnesium turnings

-

Iodine (catalyst)

-

1,2-dibromoethane (activator)

-

4-chloro-N-methylpiperidine

-

Anhydrous organic solvent (e.g., THF)

Procedure:

-

Grignard Reagent Preparation: In a dry flask under a nitrogen atmosphere, add magnesium turnings, a crystal of iodine, and a small amount of 1,2-dibromoethane to an anhydrous organic solvent. Stir the mixture at approximately 75°C. Slowly add a solution of 4-chloro-N-methylpiperidine to initiate the Grignard reaction. After the reaction is complete, the Grignard reagent solution is ready for use.

-

Grignard Reaction: Dissolve 3-(3-chlorophenethyl)picolinonitrile in an anhydrous organic solvent. Slowly add the prepared Grignard reagent to this solution at room temperature. After the addition, heat the reaction mixture to 40-50°C and stir for about 1 hour.

-

Work-up the reaction mixture to isolate the ketone product.

Step 5: Synthesis of the Tricyclic Ketone Intermediate (Cyclization)

The ketone from the previous step is cyclized under acidic conditions to form the core structure of Loratadine.

Materials:

-

(3-(3-chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone (from Step 4)

-

Concentrated sulfuric acid

-

Boric acid (optional, as a catalyst)

Procedure:

-

In a reaction flask, add concentrated sulfuric acid and boric acid.

-

Slowly add the ketone intermediate to the acid mixture.

-

Heat the reaction mixture to 100-120°C and stir for several hours (e.g., 8 hours), monitoring the reaction by TLC.[4]

-

After completion, the reaction mixture is worked up to isolate the cyclized product.

Step 6: Synthesis of Loratadine (N-Carbethoxylation)

The final step involves the reaction of the tricyclic intermediate with ethyl chloroformate to introduce the carbamate group.

Materials:

-

8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine (from Step 5)

-

Ethyl chloroformate

-

An organic solvent

-

A base

Procedure:

-

Dissolve the tricyclic intermediate in an organic solvent.

-

Add a base to the solution.

-

Heat the mixture to 80-90°C.

-

Slowly add ethyl chloroformate (molar ratio of intermediate to ethyl chloroformate is typically 1:1.0-1.5).

-

Stir for approximately 1 hour.

-

Quench the reaction with water.

-

Extract the Loratadine product with an organic solvent.

-

Concentrate the organic phase and purify the product by recrystallization.

Visualizations

Loratadine Synthesis Workflow

Caption: Synthetic pathway of Loratadine from this compound.

Logical Relationship of Key Reactions

Caption: Key reaction sequence in Loratadine synthesis.

References

- 1. drpress.org [drpress.org]

- 2. Preparation method of loratadine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]

- 4. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Synthesis of Nicotinic Acid Derivatives from 2-Cyano-3-methylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. 2-Cyano-3-methylpyridine is a versatile starting material for the synthesis of various substituted nicotinic acid derivatives. Its reactivity is primarily centered around the transformation of the cyano group into other functionalities, such as carboxylic acids and amides, which are key components of numerous pharmaceutical agents.[1] This document provides detailed protocols for the synthesis of two key nicotinic acid derivatives from this compound: 3-Methylpyridine-2-carboxylic acid and 3-Methylpyridine-2-carboxamide.

Synthetic Pathways

The primary synthetic routes from this compound to nicotinic acid derivatives involve the hydrolysis of the nitrile functionality. Complete hydrolysis under acidic conditions yields the carboxylic acid, while a controlled, partial hydrolysis can afford the corresponding amide.

Caption: Synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylpyridine-2-carboxylic acid

This protocol details the complete hydrolysis of this compound to yield 3-Methylpyridine-2-carboxylic acid.

Materials:

-

This compound

-

90% Sulfuric acid (H₂SO₄)

-

Sodium sulfite (Na₂SO₃)

-

Sodium carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.00 g (19 mmol) of this compound in 90% sulfuric acid.

-

Hydrolysis: Heat the resulting solution to 120°C and stir for 2 hours.

-

Quenching: After the reaction is complete, cool the reaction solution to 20-25°C. Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water dropwise.

-

Work-up: Continue stirring the reaction mixture at the same temperature for 1.5 hours. Then, warm the mixture to 75-85°C and maintain this temperature for 1.5 hours.

-

Extraction: After cooling the reaction solution, adjust the pH to approximately 3 with sodium carbonate. Extract the product with chloroform.

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the solid product.

-

Recrystallization: Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to obtain the final pure product.

Protocol 2: Proposed Synthesis of 3-Methylpyridine-2-carboxamide

This protocol outlines a general method for the partial hydrolysis of this compound. The reaction conditions should be carefully monitored and optimized to maximize the yield of the amide and minimize the formation of the carboxylic acid by-product.

Materials:

-

This compound

-

Manganese dioxide (MnO₂) catalyst

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Proposed Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in deionized water.

-

Catalytic Hydrolysis: Add a suitable manganese dioxide catalyst. The catalyst-to-substrate ratio will need to be optimized.

-

Reaction: Reflux the reaction mixture. The reaction time and temperature are critical parameters to control for selective amide formation and should be monitored by techniques such as TLC or HPLC. A temperature range of 100-115°C for 6-15 hours is a suggested starting point based on similar reactions.[2]

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Extraction: Extract the filtrate with an appropriate organic solvent.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Further purification may be achieved by column chromatography or recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the nicotinic acid derivatives.